3-(3-chloro-2-thienyl)-3-oxopropanal O-benzyloxime
Overview
Description
3-(3-chloro-2-thienyl)-3-oxopropanal O-benzyloxime is a synthetic organic compound that features a thienyl group, a chloro substituent, and an oxime functional group
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-2-thienyl)-3-oxopropanal O-benzyloxime typically involves the following steps:
Formation of 3-(3-chloro-2-thienyl)-3-oxopropanal: This can be achieved through a Friedel-Crafts acylation reaction where 3-chloro-2-thiophene is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxime Formation: The aldehyde group in 3-(3-chloro-2-thienyl)-3-oxopropanal is then converted to an oxime by reacting with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
O-Benzylation: The oxime is then benzylated using benzyl chloride in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the oxime group.
Substituted Thiophenes: From nucleophilic aromatic substitution reactions.
Mechanism of Action
The mechanism of action of 3-(3-chloro-2-thienyl)-3-oxopropanal O-benzyloxime would depend on its specific application. For example, if used as a ligand, it may interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(2-thienyl)-3-oxopropanal O-benzyloxime: Lacks the chloro substituent.
3-(3-chloro-2-thienyl)-3-oxopropanal: Lacks the oxime group.
3-(3-chloro-2-thienyl)-3-oxopropanal O-methyloxime: Has a methoxy group instead of a benzyloxy group.
Properties
IUPAC Name |
(3E)-1-(3-chlorothiophen-2-yl)-3-phenylmethoxyiminopropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2S/c15-12-7-9-19-14(12)13(17)6-8-16-18-10-11-4-2-1-3-5-11/h1-5,7-9H,6,10H2/b16-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSWGDKPPBOTTI-LZYBPNLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON=CCC(=O)C2=C(C=CS2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO/N=C/CC(=O)C2=C(C=CS2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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